4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride
Description
4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride is a spirocyclic compound featuring a nitrogen atom (azaspiro) at position 4 and a methanol (-CH2OH) substituent at position 6. The spiro system comprises two fused rings: a 2-membered and a 4-membered ring connected via the nitrogen atom. This structural rigidity makes it valuable in medicinal chemistry as a conformational constraint to optimize target binding. The hydrochloride salt enhances solubility and stability for pharmaceutical applications.
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
4-azaspiro[2.4]heptan-6-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-5-6-3-7(1-2-7)8-4-6;/h6,8-9H,1-5H2;1H |
InChI Key |
ORINXONIWCZIJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(CN2)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Oxidation of 4-Hydroxyproline Derivatives
The synthesis begins with (2R,4S)-4-hydroxyproline derivatives. For example, (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is oxidized to the corresponding ketone using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite (NaClO) in isopropyl acetate at 0–5°C. This step achieves >90% conversion, with the ketone isolated via aqueous workup.
Reaction Conditions:
Alkene Formation via Wittig Reaction
The ketone intermediate undergoes alkene formation using Wittig reagents (e.g., Ph₃P=CH₂) or Tebbe reagents. For instance, treatment with methyltriphenylphosphonium bromide and potassium tert-butoxide in tetrahydrofuran (THF) at −78°C generates the exocyclic alkene.
Key Optimization:
Cyclopropanation with Dihalocarbene
The alkene is subjected to cyclopropanation using dihalocarbenes generated from trihaloacetates (e.g., Cl₂CHCOONa) under phase-transfer catalysis. For example, heating the alkene with sodium trichloroacetate and tetrabutylammonium bromide (TBAB) in dichloroethane at 80°C for 12 hours yields the dihalospirocyclopropane.
Mechanistic Insight:
The carbene inserts into the alkene’s π-bond, forming the spirocyclic structure.
Hydrodehalogenation
Radical-mediated hydrodehalogenation removes halogen atoms from the cyclopropane. Using tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) in toluene at 110°C achieves quantitative dehalogenation. Alternative methods employ single-electron transfer agents like samarium iodide.
Yield Optimization:
Introduction of Methanol Group and Salt Formation
The spirocyclic amine is functionalized via reductive amination or Grignard addition. For example, treatment with paraformaldehyde and sodium cyanoborohydride in methanol introduces the hydroxymethyl group. Subsequent HCl gas exposure in diethyl ether yields the hydrochloride salt.
Purity Data:
Reaction Mechanisms and Stereochemical Control
Cyclopropanation Stereochemistry
The dihalocarbene addition proceeds with retention of the alkene’s geometry, yielding a trans-diastereomer due to the spirocyclic strain. Computational studies suggest that the transition state favors a suprafacial carbene attack, minimizing angle strain.
Hydrodehalogenation Selectivity
Bu₃SnH selectively abstracts halogen atoms from the cyclopropane’s exo face, preserving the spiro core’s integrity. Deuterium-labeling experiments confirm a radical chain mechanism.
Process Optimization and Scale-Up Challenges
Catalytic Improvements
Solvent and Temperature Effects
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Cyclopropanation solvent | Dichloroethane | 88% |
| Hydrodehalogenation temp | 110°C | 95% |
| Salt formation solvent | Diethyl ether | 97% purity |
Characterization and Analytical Data
Spectroscopic Properties
X-ray Crystallography
Single-crystal analysis confirms the spiro[2.4]heptane framework with bond lengths of 1.54 Å (C-C) and 1.47 Å (C-N), consistent with strain-induced reactivity.
Applications in Pharmaceutical Synthesis
This compound is a key intermediate in HCV NS5A inhibitors such as daclatasvir analogs. Its spirocyclic core enhances binding to the NS5A protein’s domain III, with IC₅₀ values <1 nM in antiviral assays .
Chemical Reactions Analysis
Hydrolysis and Nucleophilic Substitution
The methanol (-OH) group in the compound is reactive, enabling hydrolysis under acidic or basic conditions. For example:
-
Acidic hydrolysis : The hydroxyl group may undergo protonation, forming a better leaving group (e.g., -OH₂⁺), followed by nucleophilic attack by water or other nucleophiles.
-
Basic hydrolysis : Deprotonation of the hydroxyl group generates an alkoxide ion, which can participate in nucleophilic substitution or elimination reactions.
Relevant data from similar compounds:
| Reaction Type | Conditions/Reagents | Product/Outcome |
|---|---|---|
| Hydrolysis | H₂O, acid/base catalyst | Generation of diols or alkoxides |
| Acylation | Acyl chlorides (e.g., AcCl) | Ester derivatives |
| Alkylation | Alkyl halides (e.g., R-X) | Alkylated derivatives |
These reactions are supported by analogous azaspiro compounds with hydroxyl groups .
Oxidation and Reduction
The spirocyclic framework and nitrogen atom may influence redox reactivity:
-
Oxidation : The nitrogen-containing ring system could undergo oxidation to form N-oxides under strong oxidizing agents (e.g., H₂O₂, m-CPBA).
-
Reduction : Reduction of the nitrogen atom (if quaternary) or other functional groups may occur using reagents like LiAlH₄ or catalytic hydrogenation.
For example, 4-Azaspiro[2.4]heptane hydrochloride likely exhibits similar redox behavior due to its nitrogen-containing spiro structure.
Electrophilic Substitution
The spirocyclic system may participate in electrophilic aromatic substitution (EAS) or aliphatic substitution:
-
Nitration/Sulfonation : The nitrogen atom’s lone pair could direct electrophiles to specific positions in the ring.
-
Alkylation : The methanol group may act as a nucleophile in alkylation reactions with alkyl halides.
For instance, 5-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride demonstrates reactivity in acylation and alkylation, suggesting analogous behavior for the 4-azaspiro variant.
Stereochemical Considerations
The spiro structure introduces steric hindrance and rigidity, which may influence reaction rates and selectivity. For example:
-
Chiral reactions : If the compound has stereocenters (e.g., at the methanol-substituted carbon), reactions may proceed with stereoselectivity, as seen in (R)-(4-Azaspiro[2.4]heptan-5-YL)methanol .
-
Catalytic effects : Steric factors may favor specific reaction pathways or require harsher conditions.
Biological Interactions
While not directly a chemical reaction, the compound’s potential as a pharmacological agent involves interactions with biological targets (e.g., receptors, enzymes). For example:
-
Enzyme inhibition : The spiro structure may bind to active sites, mimicking natural substrates.
-
Receptor modulation : Structural similarity to neurotransmitters (e.g., dopamine) could enable binding to receptors like D3, as observed in analogous compounds.
Scientific Research Applications
Structural Characteristics
The compound features a spirocyclic structure with a nitrogen atom integrated into the spiro junction, which significantly influences its chemical reactivity and biological interactions. The methanol side chain enhances its functional properties, making it a candidate for diverse applications.
Antimicrobial and Antiviral Properties
Research indicates that 4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride exhibits potential antimicrobial and antiviral activities. Studies have shown that compounds within this class can interact with specific biological targets, such as enzymes and receptors, modulating their activity effectively against various pathogens .
Case Study:
A study highlighted the synthesis of derivatives of this compound that demonstrated significant activity against bacterial strains, suggesting its potential use in developing new antibiotics .
Anticancer Potential
The compound is under investigation for its anticancer properties. Its structural characteristics allow it to engage with cancer-related signaling pathways, potentially inhibiting tumor growth.
Case Study:
In a recent study, derivatives of this compound were tested for their ability to inhibit cell proliferation in various cancer cell lines, showing promising results that warrant further exploration .
Neuropharmacology
The compound's ability to interact with neurotransmitter receptors has been explored in neuropharmacological studies. It has been identified as a potential lead in developing treatments for neurological disorders.
Case Study:
Research focusing on the synthesis of new derivatives revealed their efficacy as selective ligands for dopamine receptors, which are crucial in treating conditions like schizophrenia and Parkinson's disease .
Material Science Applications
The unique structural properties of this compound also lend themselves to applications in material science, particularly in the development of novel polymers and materials with specific mechanical properties.
Case Study:
Investigations into the polymerization behavior of this compound have led to the creation of materials with enhanced durability and thermal stability, showcasing its potential in industrial applications .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Azaspiro[2.4]heptane | Lacks the methanol group | Different reactivity due to absence of -OH |
| 6-Hydroxy-4-Azaspiro[2.4]heptane | Contains a hydroxyl group at position 6 | Alters solubility and potential interactions |
| 4-Azaspiro[2.4]heptan-6-ylamine | Contains an amine group instead of methanol | Different biological activity profile |
This table illustrates how the presence or absence of specific functional groups influences the chemical behavior and potential applications of these compounds.
Mechanism of Action
The mechanism of action of 4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares key features of 4-azaspiro[2.4]heptan-6-ylmethanol hydrochloride with analogous spiro compounds:
Physicochemical Properties
- Solubility: Methanol-containing spiro compounds (e.g., (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride) exhibit higher water solubility compared to esters (e.g., methyl 4-azaspiro[2.5]octane-6-carboxylate) or ketones .
- Basicity : The position of the nitrogen atom (4-aza vs. 5-aza) influences pKa values. For instance, 5-azaspiro systems may exhibit stronger basicity due to reduced steric hindrance around the nitrogen .
Key Research Findings
Spiro System Stability : Smaller spiro rings (e.g., [2.4]) exhibit higher strain but greater metabolic stability compared to larger systems (e.g., [2.5]) .
Functional Group Impact: Methanol substituents improve aqueous solubility, making them preferable over lipophilic groups (e.g., ethynyl) for oral drug candidates .
Synthetic Scalability : Hydrogenation and protective group strategies () are scalable for industrial production, contrasting with complex multi-step syntheses for ketone-containing derivatives .
Biological Activity
4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H14ClN |
| Molecular Weight | 175.67 g/mol |
| CAS Number | [insert CAS number] |
| InChI Key | [insert InChI Key] |
| Canonical SMILES | C1CC2CC1NCC2(C(C)O)Cl |
The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes, impacting pathways related to inflammation and infection.
- Receptor Binding: It may bind to neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic effects in conditions such as depression or anxiety.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity: Preliminary studies suggest that the compound demonstrates antimicrobial properties against certain Gram-positive and Gram-negative bacteria.
- Cytotoxicity: Evaluations in vitro have shown that the compound can induce cytotoxic effects in specific cancer cell lines, indicating potential for anticancer applications.
- Anti-inflammatory Effects: The compound may modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines.
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various derivatives, including this compound, against clinical isolates of bacteria. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment using human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values in the micromolar range, indicating promising anticancer properties. Further structure-activity relationship (SAR) studies are ongoing to optimize its efficacy.
Study 3: Inflammatory Response Modulation
Research exploring the anti-inflammatory effects showed that treatment with this compound led to a reduction in TNF-alpha levels in LPS-stimulated macrophages, highlighting its potential role in managing inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic routes are established for 4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride, and how do reaction conditions affect yield?
- Methodology : The synthesis typically involves spirocyclic ring formation followed by functionalization. A European patent demonstrates the use of 4-azaspiro[2.4]heptane hydrochloride as a precursor, reacting with ethyl chloroformate under basic conditions (0–5°C, 2–4 hours) to form derivatives with yields of 60–75% and purity ≥95% . Key parameters include:
- Controlled addition rates (<0.5 mL/min) to manage exothermic reactions.
- Purification via recrystallization (ethanol/water mixtures) to remove unreacted starting materials.
- Example Protocol :
| Step | Reagents | Temp. | Time | Yield |
|---|---|---|---|---|
| 1 | Boc₂O, DMAP, DCM | 0°C→RT | 12h | 90% |
| 2 | MsCl, Et₃N | -10°C | 1h | 85% |
Q. What validated chromatographic methods ensure purity analysis?
- Methodology : Reverse-phase HPLC with C18 columns (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) using methanol-phosphate buffer (30:70 v/v) at 1 mL/min and UV detection (207 nm). Validation parameters include:
- Linearity : 1–10 µg/mL (R² ≥ 0.999) .
- Accuracy : 98–102% recovery for spiked samples.
- Precision : Intra-day RSD ≤1.3% .
- Degradation Monitoring : Track hydrolysis byproducts using LC-MS with electrospray ionization (ESI+).
Q. What storage conditions maximize compound stability?
- Recommendations :
- Store at -20°C in airtight, amber glass containers with desiccant.
- Degradation pathways: Hydrolysis (pH-dependent) and oxidation (mitigated by nitrogen atmosphere) .
- Stability Data :
| Condition | Degradation/year | Monitoring Frequency |
|---|---|---|
| -20°C, dry | ≤0.5% | Quarterly |
| 25°C, 60% RH | 5–8% | Monthly |
Advanced Research Questions
Q. How can structural modifications target specific biological activities while retaining the methanol hydrochloride moiety?
- Strategy : Use Boc-protection for selective functionalization:
Protect the spiro nitrogen with Boc₂O.
Activate the methanol group via mesylation (MsCl/Et₃N).
Perform nucleophilic displacement (e.g., with amines/thiols).
Deprotect with HCl/dioxane to regenerate the hydrochloride salt .
- Critical Parameters :
| Step | Optimization Focus | Outcome |
|---|---|---|
| 1 | Stoichiometry (1:1.2 ratio) | ≥90% conversion |
| 2 | Temperature (-10°C) | Minimize di-mesylation |
Q. How to resolve contradictions in biological activity data across assay systems?
- Systematic Approach :
- Variable Standardization :
| Parameter | Test Range | Control |
|---|---|---|
| pH | 6.8–7.4 | PBS buffer |
| Detergent | 0.01–0.1% Tween-20 | No detergent |
- Orthogonal Assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) for binding affinity validation .
Q. What computational strategies predict binding modes to neurological targets?
- Protocol :
Protein Preparation : Retrieve PDB structures (e.g., 5HT₁A receptor), remove water, add charges (Chimera).
Ligand Optimization : DFT at B3LYP/6-31G* level.
Docking : AutoDock Vina with AMBER force field.
- Validation :
| Metric | Result (vs. X-ray) |
|---|---|
| RMSD | ≤2.0 Å |
| Pearson correlation | r = 0.89 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
